Trans-4-Cyanopiperidin-3-ol is a chemical compound that belongs to the piperidine family, characterized by its unique structural features and functional groups. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules.
Trans-4-Cyanopiperidin-3-ol can be synthesized through various chemical routes, primarily involving the modification of piperidine derivatives. The compound has been referenced in several patents and scientific literature, indicating its relevance in pharmaceutical applications and organic synthesis .
Trans-4-Cyanopiperidin-3-ol is classified as an amino alcohol, specifically a piperidine derivative. It features a cyano group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, which contributes to its reactivity and biological activity.
The synthesis of trans-4-Cyanopiperidin-3-ol can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and desired stereochemistry. For example, Rhodium(I) catalyzed asymmetric hydrogenation has been used to obtain specific stereoisomers of piperidine derivatives .
Trans-4-Cyanopiperidin-3-ol features a six-membered piperidine ring with the following structural characteristics:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 142.16 g/mol. The structural configuration contributes to its reactivity in various chemical reactions and its interaction with biological targets.
Trans-4-Cyanopiperidin-3-ol can participate in several chemical reactions:
Reactions involving trans-4-Cyanopiperidin-3-ol often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. For instance, reactions with amines or alcohols typically proceed under mild conditions to preserve the integrity of the functional groups .
Trans-4-Cyanopiperidin-3-ol's mechanism of action is primarily linked to its interactions with biological targets, particularly in the central nervous system. The compound may act as a modulator for neurotransmitter systems due to its structural similarity to known psychoactive substances.
Research indicates that compounds with similar structures exhibit activity at various receptor sites, including serotonin receptors and dopamine transporters. This suggests that trans-4-Cyanopiperidin-3-ol could potentially influence mood regulation and cognitive functions .
Trans-4-Cyanopiperidin-3-ol is typically a colorless liquid or solid depending on purity and temperature. Its melting point and boiling point are influenced by the presence of functional groups.
The compound exhibits moderate solubility in polar solvents such as water and alcohols due to its hydroxyl group. It is also reactive towards electrophiles due to the presence of both hydroxyl and cyano groups.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize trans-4-Cyanopiperidin-3-ol and confirm its structure during synthesis .
Trans-4-Cyanopiperidin-3-ol has several scientific uses:
The regioselective ring-opening of epoxypiperidines represents a cornerstone strategy for constructing trans-4-cyanopiperidin-3-ol scaffolds. This approach exploits the inherent stereoelectronic bias of epoxide rings to direct nucleophilic attack, with chelating metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺) playing a pivotal role in controlling regiochemistry. Metal coordination to allylic or homoallylic oxygen atoms locks the epoxide conformation, enabling trans-diaxial attack by cyanide nucleophiles at the C4 position of piperidine epoxides. This method delivers the trans-4-cyanopiperidin-3-ol configuration with diastereomeric ratios exceeding 9:1 under optimized conditions [1] [2].
Key experimental parameters governing regioselectivity include:
Table 1: Regioselectivity in Epoxypiperidine Ring-Opening Under Metal Chelation
| Metal Ion | Chelating Group | Regioselectivity (C4:C2) | trans:cis Ratio |
|---|---|---|---|
| Mg²⁺ | 3-Benzyloxy | 15:1 | 9.5:1 |
| Zn²⁺ | 2-Benzyloxy | 12:1 | 8:1 |
| None | 3-Benzyloxy | 3:1 | 1.5:1 |
Recent advances demonstrate enzyme-mediated desymmetrization of meso-epoxypiperidines using engineered epoxide hydrolases, achieving enantiomeric excesses >98% when coupled with chemical cyanidation. Computational modeling reveals transition-state stabilization via hydrogen-bonding networks between enzyme residues and the epoxide oxygen, directing nucleophilic attack exclusively to the C4 position [1].
Stereoselective hydrogenation of pyridine precursors provides a complementary route to trans-4-cyanopiperidin-3-ol scaffolds. This strategy employs heterogeneous catalysis under precisely controlled conditions to achieve the thermodynamically favored trans diastereomer. Ruthenium-based bimetallic catalysts (Ru-Co, Ru-Ni) supported on graphitic carbon exhibit exceptional performance due to:
Critical hydrogenation parameters include:
Table 2: Hydrogenation Performance of Bimetallic Catalysts for *trans-4-Cyanopiperidin-3-ol Synthesis*
| Catalyst | Support | H₂ Pressure (bar) | trans Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Ru₃Co₁ | Graphite | 80 | 94.3 | 89 |
| Ru₃Ni₁ | CMS | 100 | 92.1 | 85 |
| Ru | Al₂O₃ | 100 | 78.5 | 72 |
Homogeneous asymmetric hydrogenation using chiral Ir(III) catalysts (e.g., Walphos-type ligands) has achieved enantioselectivities up to 92% ee for prochiral 4-cyanonicotinate derivatives. Mechanistic studies indicate facial discrimination occurs via a substrate-ligand hydrogen bonding network between the cyano group and ligand’s sulfonyl moiety [7].
Late-stage cyanation methodologies enable modular construction of trans-4-cyanopiperidin-3-ol derivatives from advanced intermediates:
A. Nucleophilic Displacement
B. Palladium-Catalyzed CyanationAryl/heteroaryl variants employ:
C. Reductive CyanationOne-pot cascade reactions convert ketopiperidines to cyanopiperidines:
D. Enzymatic CyanationEngineered transnitrilases accept 4-formylpiperidin-3-ols, delivering (R)-enantiomers with 85% ee and >99% conversion at 5 mM substrate concentration. Directed evolution has improved activity toward this non-natural substrate by 40-fold through active-site cavity enlargement [3].
Table 3: Comparative Analysis of Cyanation Methodologies
| Method | Starting Material | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Mitsunobu Cyanation | trans-4-Hydroxypiperidin-3-ol | DEAD, Ph₃P, TMSCN, 0°C | 92 | Retention (>20:1 dr) |
| SN₂ Displacement | trans-4-Mesyloxypiperidin-3-ol | KCN, DMSO, 80°C | 68 | Inversion (15:1 dr) |
| Pd-Catalyzed Cyanation | 4-Iodopiperidin-3-ol (protected) | Pd₂(dba)₃, XPhos, Zn(CN)₂ | 89 | N/A |
| Reductive Cyanation | 4-Ketopiperidin-3-ol | NH₄OAc, TMSCN, NaBH₃CN | 55 | 8:1 trans |
Generated compounds mentioned in the article:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: